molecular formula C11H11BrN2O2 B8518908 1-(4-Bromobenzyl)-3-methylimidazolidine-2,4-dione

1-(4-Bromobenzyl)-3-methylimidazolidine-2,4-dione

Cat. No. B8518908
M. Wt: 283.12 g/mol
InChI Key: LXYQGEOUJAMIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzyl)-3-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-3-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromobenzyl)-3-methylimidazolidine-2,4-dione

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H11BrN2O2/c1-13-10(15)7-14(11(13)16)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3

InChI Key

LXYQGEOUJAMIEW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN(C1=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Bromobenzyl)imidazolidine-2,4-dione (1B4) (1.86 mmol, 500 mg) was dissolved in DMF (7 ml) and potassium carbonate (5.57 mmol, 770 mg) and iodomethane (1B5) (1.86 mmol, 0.116 ml, 264 mg) were added and the reaction mixture was stirred at 50° C. under nitrogen. The reaction was monitored by TLC and after 48 h of heating some starting material remained. An additional 2 equivalents of iodomethane (3.72 mmol, 0.232 ml, 528 mg) was added and the mixture stirred at 75° C. under nitrogen overnight. The reaction mixture was cooled to room temperature, filtrated and concentrated, then purified on silica eluting with heptane/EtOAc/EtOH 5/4/1 to give 1-(4-bromobenzyl)-3-methylimidazolidine-2,4-dione (1B6) 438 mg, (83%); 1H NMR (400 MHz, CDCl3) 7.51 (d, 2H) 7.15 (d, 2H) 4.53 (s, 2H) 3.74 (s, 2H) 3.06 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step Two
Quantity
0.116 mL
Type
reactant
Reaction Step Two
Quantity
0.232 mL
Type
reactant
Reaction Step Three

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